Fmoc-3,4,5-trimethoxyl-L-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

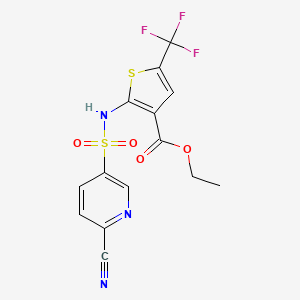

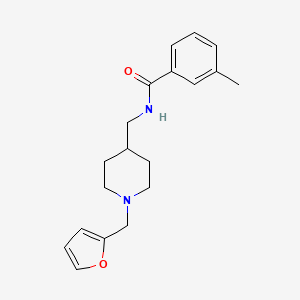

Fmoc-3,4,5-trimethoxyl-L-phenylalanine is a chemical compound with the molecular formula C27H27NO7 . It is a derivative of phenylalanine, an amino acid, and is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group . The Fmoc group is a common protecting group used in peptide synthesis .

Molecular Structure Analysis

The molecular weight of this compound is 477.5 g/mol . Its structure includes a phenylalanine backbone with three methoxy groups attached to the phenyl ring, and an Fmoc group attached to the amino group . The exact mass and monoisotopic mass are both 477.17875220 g/mol .

Chemical Reactions Analysis

This compound, like other Fmoc-protected amino acids, can participate in peptide synthesis reactions. The Fmoc group can be removed by a base, such as piperidine, allowing the amino acid to react with the carboxyl group of another amino acid to form a peptide bond . A study on Fmoc-dipeptides comprising α-methyl-L-phenylalanine has shown that these compounds can self-assemble into supramolecular nanostructures in aqueous media, forming biofunctional hydrogel materials .

Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 477.5 g/mol, an XLogP3-AA of 4.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 10 . Its topological polar surface area is 103 Ų .

科学的研究の応用

Synthesis and Peptide Assembly

- Fmoc-3,4,5-trimethoxyl-L-phenylalanine is used in the synthesis of various derivatives for solid phase peptide synthesis. A study by Baczko et al. (1996) describes the synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under different forms, suitable for solid phase peptide synthesis (Baczko et al., 1996).

Antibacterial and Anti-inflammatory Properties

- Recent advancements in peptide and amino-acid-based nanotechnology utilize Fmoc-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes. Schnaider et al. (2019) presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, highlighting their effect on bacterial morphology and integration in resin-based composites (Schnaider et al., 2019).

Hydrogelation and Self-Assembly

- Fmoc-protected aromatic amino acids, including Fmoc-phenylalanine, have been shown to undergo efficient self-assembly and promote hydrogelation in aqueous solvents. Ryan et al. (2010) assessed the hydrogelation behavior of monohalogenated Fmoc-Phe side-chain derivatives, which dramatically enhances self-assembly into amyloid-like fibrils and hydrogelation (Ryan et al., 2010).

Effect on Hydrogel Properties

- The study by Ryan et al. (2011) focused on the effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives. They discovered that hydrogelation of the C-terminal acids was sensitive to solvent pH, affecting the rigidity and stability of the hydrogels (Ryan et al., 2011).

Nanotube Formation

- Rajbhandary et al. (2017) reported on C-terminal cation-modified Fmoc-Phe derivatives that can self-assemble and form hydrogel networks spontaneously, as well as unique sheet-based nanotube structures at higher concentrations (Rajbhandary et al., 2017).

Direct Synthesis for Peptide Synthesis

- The work by Deboves et al. (2001) on the direct synthesis of Fmoc-protected amino acids using organozinc chemistry has applications in the preparation of polymethoxylated phenylalanines and 4-oxoamino acids, suitable for automated solid phase peptide synthesis (Deboves et al., 2001).

Antibacterial Hydrogel Development

- Zhao et al. (2021) fabricated Fmoc-F-based self-assembled supramolecular hydrogels incorporating silver ions, demonstrating significant antibacterial properties against both gram-positive and gram-negative bacteria (Zhao et al., 2021).

Bioinspired Nanostructures and Adhesion

- Fichman et al. (2014) utilized the self-assembly abilities of DOPA-containing peptide motifs, including Fmoc derivatives, to develop supramolecular polymers with adhesive properties and metallic coating capabilities (Fichman et al., 2014).

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trimethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7/c1-32-23-13-16(14-24(33-2)25(23)34-3)12-22(26(29)30)28-27(31)35-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13-14,21-22H,12,15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYXJFNOVGJURH-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)

![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2435384.png)

![3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2435388.png)

![2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid](/img/structure/B2435390.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2435391.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2435398.png)

![2-[(5-Methyl-1,3-oxazol-4-yl)methyl-[(2-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2435403.png)

![N-(4-methylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2435404.png)